molecular formula C7H14N2 B1613023 2,6-Diazaspiro[3.5]nonane CAS No. 885482-15-5

2,6-Diazaspiro[3.5]nonane

Cat. No.: B1613023
CAS No.: 885482-15-5
M. Wt: 126.2 g/mol
InChI Key: IQBNSQTZCBFXGL-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a nine-membered ring. This compound is of significant interest in medicinal chemistry due to its potential as a versatile building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.5]nonane typically involves a multi-step process. One efficient method includes the reaction of 4-nitrobenzaldehyde with 3-(2-chloroethyl)piperidine in the presence of triethylamine to form the spirocyclic ring system. This is followed by the use of 2-methylbenzeneboronic acid to complete the bicyclic ring system with an amidine moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other substituents.

    Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound, often modifying its chemical properties and reactivity.

Common Reagents and Conditions

    Amines and Sulfonyl Chlorides: Used in the initial synthesis steps to form the spirocyclic ring system.

    Triethylamine: Acts as a base in the formation of the spirocyclic structure.

    2-Methylbenzeneboronic Acid: Utilized to complete the bicyclic ring system.

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives that can be further functionalized for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivatives and functional groups attached to the spirocyclic core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[3.5]nonane is unique due to its nine-membered ring structure incorporating two nitrogen atoms, which provides distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound in the synthesis of complex bioactive molecules and in various research applications .

Properties

IUPAC Name

2,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBNSQTZCBFXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630913
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885482-15-5
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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